molecular formula C11H19NO4 B13905004 tert-Butyl (R)-2-acetylmorpholine-4-carboxylate

tert-Butyl (R)-2-acetylmorpholine-4-carboxylate

Cat. No.: B13905004
M. Wt: 229.27 g/mol
InChI Key: LJUFWUIUVLJYDF-SECBINFHSA-N
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Description

tert-Butyl ®-2-acetylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, an acetyl group, and a morpholine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-2-acetylmorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-2-acetylmorpholine-4-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-acetylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-Butyl ®-2-acetylmorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl acetate
  • tert-Butyl alcohol
  • tert-Butyl chloride

Uniqueness

tert-Butyl ®-2-acetylmorpholine-4-carboxylate is unique due to its combination of a morpholine ring and a tert-butyl group. This structural feature imparts distinct reactivity and biological activity compared to other tert-butyl derivatives .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (2R)-2-acetylmorpholine-4-carboxylate

InChI

InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1

InChI Key

LJUFWUIUVLJYDF-SECBINFHSA-N

Isomeric SMILES

CC(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C

Origin of Product

United States

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